tert-butyl2,3-difluoro-6-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

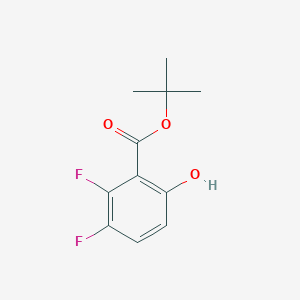

tert-butyl 2,3-difluoro-6-hydroxybenzoate: is an organic compound with the molecular formula C11H12F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are replaced by fluorine atoms, and the hydroxyl group is present at position 6 The tert-butyl group is attached to the carboxyl group, forming an ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-difluoro-6-hydroxybenzoate typically involves the esterification of 2,3-difluoro-6-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2,3-difluoro-6-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2,3-difluoro-6-hydroxybenzoate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of 2,3-difluoro-6-hydroxybenzaldehyde or 2,3-difluoro-6-hydroxybenzoquinone.

Reduction: Formation of tert-butyl 2,3-difluoro-6-hydroxybenzyl alcohol.

Substitution: Formation of compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: tert-butyl 2,3-difluoro-6-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various enzymes and receptors. It serves as a model compound to investigate the role of fluorine in modulating biological processes.

Medicine: tert-butyl 2,3-difluoro-6-hydroxybenzoate has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-difluoro-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The hydroxyl group at position 6 can participate in hydrogen bonding, further influencing the compound’s interactions with target molecules.

Comparison with Similar Compounds

- tert-butyl 2,3-difluoro-4-hydroxybenzoate

- tert-butyl 2,3-difluoro-5-hydroxybenzoate

- tert-butyl 2,3-difluoro-6-methoxybenzoate

Comparison: tert-butyl 2,3-difluoro-6-hydroxybenzoate is unique due to the specific positioning of the hydroxyl group at position 6, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with hydroxyl groups at different positions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Biological Activity

tert-butyl 2,3-difluoro-6-hydroxybenzoate is a fluorinated aromatic compound that has garnered attention in biological research due to its unique structural properties and potential applications in drug development. The presence of fluorine atoms and a hydroxyl group at specific positions on the benzene ring influences the compound's interactions with biological targets, making it a valuable model for studying the effects of fluorination on enzyme and receptor activity.

tert-butyl 2,3-difluoro-6-hydroxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group can be oxidized to form a ketone or aldehyde, while the ester group may be reduced to yield the corresponding alcohol. The fluorine atoms can also be substituted with other functional groups through nucleophilic substitution reactions.

The mechanism of action involves interactions with specific molecular targets, where the fluorine atoms enhance binding affinity to enzymes and receptors. The hydroxyl group at position 6 can participate in hydrogen bonding, further influencing biological interactions. This compound serves as a model to investigate how fluorination modulates biological processes.

Biological Activity

Research indicates that tert-butyl 2,3-difluoro-6-hydroxybenzoate exhibits notable biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. Its structure allows for enhanced metabolic stability and improved binding affinity to target proteins, making it a potential candidate for drug development.

Antimicrobial Activity

A study assessing various analogs of fluorinated benzoates demonstrated that compounds containing difluorobenzamide motifs exhibit significant antimicrobial activity against strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of non-fluorinated analogs, highlighting the importance of fluorination in enhancing antibacterial properties .

| Compound | MIC (µg/mL) |

|---|---|

| tert-butyl 2,3-difluoro-6-hydroxybenzoate | TBD |

| 2,6-Difluorobenzamide (DFMBA) | 8 |

| 3-Methoxybenzamide (3-MBA) | ≥64 |

Case Studies

- Enzyme Interaction Studies : In a series of molecular docking studies, tert-butyl 2,3-difluoro-6-hydroxybenzoate was evaluated for its binding affinity to various enzymes involved in metabolic pathways. The results indicated that the compound binds effectively to active sites due to hydrophobic interactions facilitated by the fluorine substituents .

- Fluorination Effects on Biological Activity : A comparative analysis between fluorinated and non-fluorinated analogs revealed that the presence of fluorine significantly alters the conformational dynamics of the compounds, leading to enhanced interaction with biological targets. This has implications for designing more effective therapeutic agents .

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) associated with tert-butyl 2,3-difluoro-6-hydroxybenzoate. Key findings include:

- Enhanced Binding Affinity : The difluoro substitution increases hydrophobic interactions with target proteins, leading to higher binding affinities compared to non-fluorinated counterparts.

- Metabolic Stability : The compound's unique structure contributes to its stability in metabolic pathways, which is crucial for developing long-lasting therapeutic agents .

Properties

IUPAC Name |

tert-butyl 2,3-difluoro-6-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-11(2,3)16-10(15)8-7(14)5-4-6(12)9(8)13/h4-5,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUSGSPDXIRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.